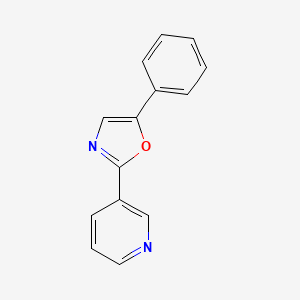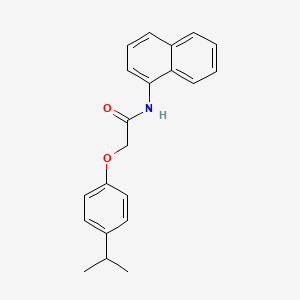
2-(4-isopropylphenoxy)-N-1-naphthylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenoxy)-N-1-naphthylacetamide, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases, but its use as a performance-enhancing drug has gained popularity in recent years. Despite its banned status by the World Anti-Doping Agency (WADA), it continues to be used by athletes and bodybuilders due to its purported ability to increase endurance and fat burning.
Mecanismo De Acción
2-(4-isopropylphenoxy)-N-1-naphthylacetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in energy metabolism and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve endurance and fat burning.
Biochemical and Physiological Effects
2-(4-isopropylphenoxy)-N-1-naphthylacetamide has been shown to improve endurance in animal models and human studies. It has also been reported to increase fat burning and reduce body weight in obese animals. However, its effects on humans are still controversial, and further studies are needed to confirm its efficacy and safety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-isopropylphenoxy)-N-1-naphthylacetamide has several advantages as a research tool, including its ability to activate PPARδ in a selective manner and its potential therapeutic applications for metabolic and cardiovascular diseases. However, its use as a performance-enhancing drug has raised ethical concerns and limited its availability for research purposes.
Direcciones Futuras
For research on 2-(4-isopropylphenoxy)-N-1-naphthylacetamide include:
1. Investigating its potential therapeutic applications for metabolic and cardiovascular diseases.
2. Studying its effects on muscle regeneration and recovery after injury.
3. Developing more selective and potent PPARδ agonists with fewer side effects.
4. Examining its effects on other physiological processes, such as inflammation and immune response.
5. Conducting long-term safety studies to assess its potential risks and benefits.
In conclusion, 2-(4-isopropylphenoxy)-N-1-naphthylacetamide is a synthetic compound with potential therapeutic applications for metabolic and cardiovascular diseases. However, its use as a performance-enhancing drug has overshadowed its potential benefits, and further studies are needed to confirm its efficacy and safety. As a research tool, 2-(4-isopropylphenoxy)-N-1-naphthylacetamide has several advantages and limitations, and future directions for research on this compound are diverse and promising.
Métodos De Síntesis
The synthesis of 2-(4-isopropylphenoxy)-N-1-naphthylacetamide involves several steps, starting with the reaction of 4-isopropylphenol with 1-bromo-naphthalene to form 2-(4-isopropylphenoxy)-1-bromonaphthalene. This intermediate is then reacted with N-acetylglycine to form 2-(4-isopropylphenoxy)-N-1-naphthylacetamide.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenoxy)-N-1-naphthylacetamide has been extensively studied for its potential therapeutic effects on metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase HDL cholesterol levels in preclinical studies. However, its use as a performance-enhancing drug has overshadowed its potential therapeutic applications.
Propiedades
IUPAC Name |
N-naphthalen-1-yl-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-15(2)16-10-12-18(13-11-16)24-14-21(23)22-20-9-5-7-17-6-3-4-8-19(17)20/h3-13,15H,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGHFVXAWKPVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5790576.png)

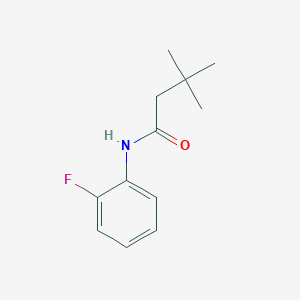
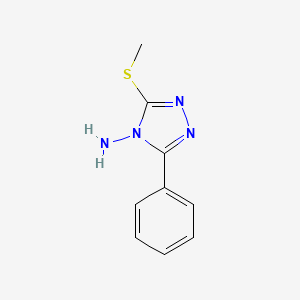
![4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5790595.png)



![N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5790629.png)

![1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5790638.png)
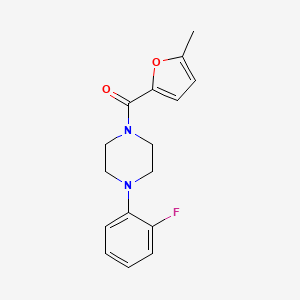
![N-allyl-3-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790644.png)
